4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazinylcarbonyl group, a carbohydrazonoyl group, and a dimethoxybenzoate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with 3,4-dimethoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
764653-24-9 |
---|---|
Molecular Formula |
C21H18N4O5 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C21H18N4O5/c1-28-18-8-5-15(11-19(18)29-2)21(27)30-16-6-3-14(4-7-16)12-24-25-20(26)17-13-22-9-10-23-17/h3-13H,1-2H3,(H,25,26)/b24-12+ |
InChI Key |
CHNOSMJLEGTHQY-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.